5-Chloro-8-methylquinoline-2-carbaldehyde

Electrochemistry Redox potential Quinoline derivatives

5-Chloro-8-methylquinoline-2-carbaldehyde delivers a differentiated quinoline scaffold: the 5-Cl/8-Me substitution modulates redox potentials and provides a cross-coupling handle unavailable in unsubstituted analogs. The reactive 2-aldehyde enables Schiff base ligands for metal coordination (Zn²⁺, Cu²⁺) and fluorescent probe development. Substituting with another positional isomer requires complete re-optimization of synthesis and assays. ≥98% purity with documented specs—procure this specific building block to maintain synthetic pathway continuity.

Molecular Formula C11H8ClNO
Molecular Weight 205.64 g/mol
Cat. No. B11895465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-8-methylquinoline-2-carbaldehyde
Molecular FormulaC11H8ClNO
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C=CC(=N2)C=O
InChIInChI=1S/C11H8ClNO/c1-7-2-5-10(12)9-4-3-8(6-14)13-11(7)9/h2-6H,1H3
InChIKeyOWTGNTZOVIHGOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-8-methylquinoline-2-carbaldehyde: Procurement-Grade Quinoline Aldehyde Building Block


5-Chloro-8-methylquinoline-2-carbaldehyde (CAS 186670-52-0) is a heterocyclic building block belonging to the quinoline-2-carbaldehyde class, featuring a chlorine substituent at the 5-position and a methyl group at the 8-position of the quinoline ring system . This substitution pattern distinguishes it from unsubstituted quinoline-2-carbaldehyde and other positional isomers, imparting unique electronic and steric properties relevant to downstream synthetic applications. The compound contains a reactive aldehyde functionality at the 2-position, enabling Schiff base formation, hydrazone synthesis, and other condensation reactions central to medicinal chemistry and coordination chemistry programs [1]. Commercial availability with documented purity specifications supports its use as a research intermediate in pharmaceutical and agrochemical development pipelines.

Why 5-Chloro-8-methylquinoline-2-carbaldehyde Cannot Be Replaced by Generic Quinoline-2-carbaldehydes


Substitution of 5-chloro-8-methylquinoline-2-carbaldehyde with unsubstituted quinoline-2-carbaldehyde or other positional isomers introduces meaningful differences in electrochemical behavior and downstream reactivity that can alter or negate intended synthetic outcomes. The 5-chloro and 8-methyl substituents directly modulate the reduction and oxidation potentials of the quinoline scaffold; as demonstrated in structurally related quinolinecarbaldehydes, methylation facilitates oxidation while shifting reduction potentials to more negative values relative to non-methylated analogs [1]. Additionally, the 5-chloro substituent provides a site for further functionalization via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions—an option unavailable in unsubstituted quinoline-2-carbaldehyde. In applications such as fluorescent probe development, where quinoline-2-carboxaldehyde derivatives achieve Zn²⁺ detection limits of 1.04×10⁻⁷ M [2], substitution pattern modifications directly impact metal-binding affinity and signaling properties. For procurement decisions, the combination of 5-chloro and 8-methyl substitution constitutes a non-fungible chemical identity; selecting an alternative scaffold would require re-optimization of entire synthetic sequences or biological assay outcomes.

5-Chloro-8-methylquinoline-2-carbaldehyde: Quantitative Differentiation Evidence for Scientific Selection


Electrochemical Property Differentiation: Methyl-Substituted vs. Non-Methylated Quinolinecarbaldehydes

In a systematic study of quinolinecarbaldehyde electrochemical properties, methyl-substituted derivatives exhibited distinct redox behavior compared to non-methylated structural analogs. The presence of a methyl group on the quinoline scaffold facilitates oxidation, while the reduction potential of methylated compounds is shifted to more negative values relative to non-methylated counterparts [1]. This class-level inference, derived from structurally related 8-hydroxyquinolinecarbaldehydes and 6-(dimethylamino)quinolinecarbaldehydes, establishes that the 8-methyl substitution in 5-chloro-8-methylquinoline-2-carbaldehyde confers predictable electrochemical differentiation relative to unsubstituted quinoline-2-carbaldehyde.

Electrochemistry Redox potential Quinoline derivatives

Synthetic Utility Differentiation: 2-Position Aldehyde vs. Alternative Functionalized Quinolines

5-Chloro-8-methylquinoline-2-carbaldehyde contains a reactive aldehyde group at the 2-position of the quinoline ring, enabling condensation reactions that are not accessible with non-aldehyde quinoline analogs such as 5-chloro-8-methylquinoline (CAS 78941-95-4). The latter compound lacks the aldehyde functionality entirely, precluding its direct use in Schiff base formation, hydrazone synthesis, or other carbonyl-dependent transformations without prior oxidation or formylation steps . Quinolinecarbaldehydes with carbonyl groups at C5 and/or C7 positions have been systematically characterized for their ability to form Schiff base derivatives with aromatic amines, confirming the aldehyde group as essential for this transformation class [1].

Medicinal chemistry Schiff base synthesis Heterocyclic building block

Procurement Specification Differentiation: Documented Purity and Commercial Sourcing

5-Chloro-8-methylquinoline-2-carbaldehyde is commercially available with documented purity of ≥98% (HPLC/GC not explicitly specified in available datasheets) from established chemical suppliers serving the research market . The compound has been assigned the CAS registry number 186670-52-0, with molecular formula C₁₁H₈ClNO and molecular weight 205.64 g/mol . In contrast, the related non-aldehyde analog 5-chloro-8-methylquinoline (CAS 78941-95-4) is available with minimum purity specification of 95% , representing a lower purity threshold. Both compounds are supplied for research and further manufacturing use only, with the aldehyde derivative requiring sealed, dry storage at 2-8°C to preserve aldehyde functionality.

Chemical procurement Quality specifications Research reagents

Scaffold Differentiation: Quinoline-2-carbaldehyde Core with 5-Chloro-8-Methyl Substitution

5-Chloro-8-methylquinoline-2-carbaldehyde differs from unsubstituted quinoline-2-carbaldehyde (CAS 5470-96-2) by the presence of chlorine at the 5-position and methyl at the 8-position. While direct head-to-head biological or physicochemical data for this specific compound are not available in peer-reviewed literature, the substitution pattern is expected to modulate lipophilicity, electronic distribution, and steric profile compared to the unsubstituted parent scaffold. Unsubstituted quinoline-2-carbaldehyde has been characterized with acetylcholinesterase (AChE) inhibitory activity (IC₅₀ = 13.48 μM) . The 5-chloro and 8-methyl modifications in the target compound introduce additional interaction possibilities—chlorine for halogen bonding or nucleophilic displacement, methyl for hydrophobic contacts—that are absent in the parent scaffold.

Structure-activity relationship Quinoline pharmacophore Lead optimization

5-Chloro-8-methylquinoline-2-carbaldehyde: Evidence-Backed Research and Industrial Application Scenarios


Synthesis of Schiff Base Ligands for Metal Coordination Complexes

The 2-position aldehyde group of 5-chloro-8-methylquinoline-2-carbaldehyde enables condensation with primary amines to form Schiff base ligands suitable for metal coordination studies. This reactivity pattern is established in the quinolinecarbaldehyde literature, where Schiff base derivatives have been prepared from selected quinoline-5-carbaldehydes and quinoline-7-carbaldehydes with 2,6-diisopropylbenzenamine via efficient synthesis protocols [1]. The 5-chloro and 8-methyl substituents are expected to modulate the electronic character of the resulting Schiff base, which in turn influences metal-binding affinity and complex geometry—a differentiation from ligands derived from unsubstituted quinoline-2-carbaldehyde.

Fluorescent Chemosensor Development via Hydrazone Derivatization

Quinoline-2-carboxaldehyde derivatives serve as foundational building blocks for turn-on fluorescent probes targeting Zn²⁺ and Cu²⁺ ions. A quinoline-2-carboxaldehyde-derived Schiff base achieved Zn²⁺ detection limit of 1.04×10⁻⁷ M with 1:1 binding stoichiometry in CH₃OH/HEPES medium [2]. While 5-chloro-8-methylquinoline-2-carbaldehyde itself has not been directly evaluated in this application, the core quinoline-2-carbaldehyde scaffold with electron-modulating 5-chloro and 8-methyl substituents provides a structurally distinct starting point for optimizing metal selectivity, binding affinity, and detection limit parameters in sensor development programs.

Medicinal Chemistry Intermediate for Quinoline-Based Drug Candidates

Quinolinecarbaldehydes are established as synthetic intermediates for pharmaceutical agents, including quinoline-type mevalolactone derivatives that function as HMG-CoA reductase inhibitors for cholesterol biosynthesis modulation [3]. The 5-chloro-8-methylquinoline-2-carbaldehyde scaffold offers a substituted quinoline core with reactive aldehyde handle, enabling further elaboration via hydrazone formation, reductive amination, or heterocycle construction. The chlorine atom at the 5-position provides an orthogonal functionalization site for cross-coupling reactions, while the 8-methyl group contributes hydrophobic character—features that collectively support library synthesis and lead optimization efforts in anti-infective, anti-inflammatory, or metabolic disease programs.

Electrochemical Studies Requiring Methyl-Modulated Redox Properties

For electrochemical investigations where redox potential tuning is critical, 5-chloro-8-methylquinoline-2-carbaldehyde offers a methyl-substituted scaffold with predictable electronic behavior. Systematic cyclic voltammetry studies on structurally related quinolinecarbaldehydes have demonstrated that methylation facilitates oxidation while shifting reduction potentials to more negative values relative to non-methylated analogs [1]. This class-level electrochemical behavior supports the selection of 5-chloro-8-methylquinoline-2-carbaldehyde for applications requiring specific redox windows, including electrocatalyst development, organic electronic materials research, and mechanistic studies of electron transfer processes in quinoline-derived systems.

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